molecular formula C12H17Br3O9 B12652657 D-Glucitol tris(bromoacetate) CAS No. 94248-55-2

D-Glucitol tris(bromoacetate)

Cat. No.: B12652657
CAS No.: 94248-55-2
M. Wt: 544.97 g/mol
InChI Key: MTLASOOFKUSMEC-HBNNVMOKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol tris(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The process can be summarized as follows:

    Starting Material: D-glucitol is used as the starting material.

    Esterification Reaction: The hydroxyl groups of D-glucitol react with bromoacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure D-Glucitol tris(bromoacetate).

Industrial Production Methods: While specific industrial production methods for D-Glucitol tris(bromoacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: D-Glucitol tris(bromoacetate) can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the bromoacetate groups.

    Hydrolysis: D-glucitol and bromoacetic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

D-Glucitol tris(bromoacetate) has several scientific research applications, including:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies involving carbohydrate chemistry and enzyme interactions.

    Medical Research:

Mechanism of Action

The mechanism of action of D-Glucitol tris(bromoacetate) involves its interaction with various molecular targets. The bromoacetate groups can act as electrophiles, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

    D-Glucitol tris(acetate): Similar structure but with acetate groups instead of bromoacetate.

    D-Glucitol tris(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate.

    D-Glucitol tris(nitroacetate): Similar structure but with nitroacetate groups instead of bromoacetate.

Uniqueness: D-Glucitol tris(bromoacetate) is unique due to the presence of bromoacetate groups, which confer distinct reactivity and properties compared to its analogs. The bromoacetate groups make it more reactive in substitution reactions, providing opportunities for the synthesis of a wide range of derivatives.

Properties

CAS No.

94248-55-2

Molecular Formula

C12H17Br3O9

Molecular Weight

544.97 g/mol

IUPAC Name

[(2S,3S,4R,5R)-2,3-bis[(2-bromoacetyl)oxy]-4,5,6-trihydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C12H17Br3O9/c13-1-8(18)22-5-7(23-9(19)2-14)12(24-10(20)3-15)11(21)6(17)4-16/h6-7,11-12,16-17,21H,1-5H2/t6-,7+,11-,12-/m1/s1

InChI Key

MTLASOOFKUSMEC-HBNNVMOKSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O)O

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O)O

Origin of Product

United States

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